![molecular formula C17H17FN6O B2669512 1-[1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-基]哌啶-4-甲酰胺 CAS No. 890883-18-8](/img/structure/B2669512.png)
1-[1-(4-氟苯基)-1H-吡唑并[3,4-d]嘧啶-4-基]哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .科学研究应用
新型结核分枝杆菌 GyrB 抑制剂
一系列化合物,包括与所指定化学物质密切相关的结构,被评估了它们对结核分枝杆菌的活性。其中一种化合物表现出有希望的活性,表明在结核病研究和治疗中具有潜在应用。这突出了这些化合物在开发新的抗结核病剂中的潜力(Jeankumar 等,2013)。
Aurora 激酶抑制用于癌症治疗
与所指定化学物质在结构上相关的化合物已被研究为 Aurora 激酶抑制剂。这些抑制剂可用于癌症治疗,突出了此类化合物在肿瘤学研究中的潜力(ロバート·亨利,詹姆斯,2006)。
抗肿瘤活性
与所指定化学物质密切相关的新的衍生物已被合成并评估了它们对肿瘤细胞系的细胞毒性活性,在癌症研究中显示出巨大的潜力。这些发现表明在开发新的抗癌剂中的应用(Naito 等,2005)。
抗 5-脂氧合酶剂
与所指定化学物质在结构上相似的化合物已被合成并评估为抗 5-脂氧合酶剂。这表明它们在解决炎症性疾病和可能的癌症治疗中的潜在作用(Rahmouni 等,2016)。
Alpha 1-肾上腺素能受体拮抗剂
相关化合物已被确定为 alpha 1-肾上腺素能受体的选择性拮抗剂,表明其在高血压和良性前列腺增生等疾病中的潜在治疗应用(Elworthy 等,1997)。
抗肺癌活性
某些氟取代的化合物,在结构上与所指定的化学物质相似,已显示出抗肺癌活性,表明它们在肺癌研究和治疗中的潜在应用(Hammam 等,2005)。
未来方向
The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the development of novel synthetic routes and the exploration of its other possible pharmacological activities could be areas of future research.
属性
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHEBYVPGRKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。